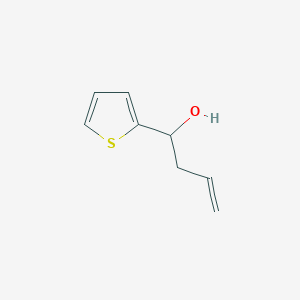
2-Chloro-4-fluoro-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is then chlorinated to produce 2-chloro-3-nitrotoluene.
Fluorination: The chlorinated intermediate undergoes a fluorination reaction to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of high-yield reactions and cost-effective reagents to ensure the process is economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro, chloro, and fluoro groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo further oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products
Substitution: Products include derivatives where the nitro, chloro, or fluoro groups are replaced by other functional groups.
Reduction: The major product is 2-Chloro-4-fluoro-3-aminobenzoic acid.
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-fluoro-3-nitrobenzoic acid exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
2-Chloro-4-fluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Chloro-3-nitrobenzoic acid: Lacks the fluorine substituent, which can affect its reactivity and applications.
4-Fluoro-3-nitrobenzoic acid: Lacks the chlorine substituent, leading to different chemical properties and uses.
2-Fluoro-3-nitrobenzoic acid:
The presence of both chlorine and fluorine substituents in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H3ClFNO4 |
|---|---|
Peso molecular |
219.55 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-5-3(7(11)12)1-2-4(9)6(5)10(13)14/h1-2H,(H,11,12) |
Clave InChI |
UWMQDFSOLROBQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
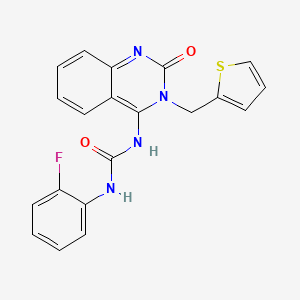
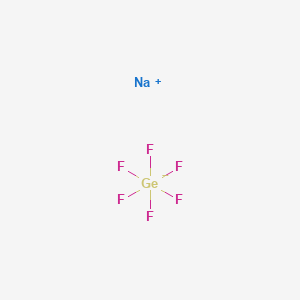
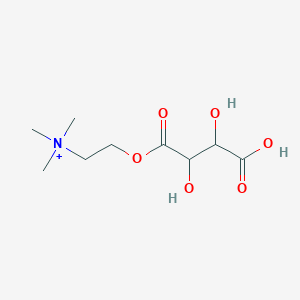
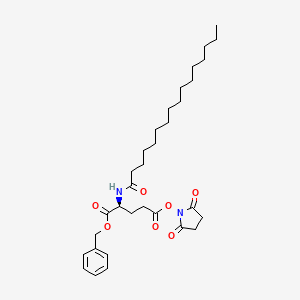
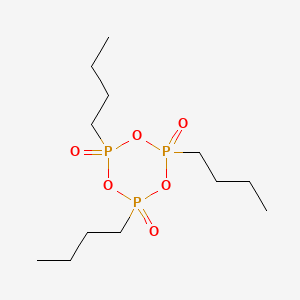
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

